4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Adenosine receptor antagonist Structure-activity relationship C4 substituent effects

Target the steric tolerance of adenosine receptor binding pockets with CAS 478247-55-1, the only pyrazolo[3,4-d]pyrimidine combining a C4 4-methylphenylsulfanyl (bulky arylthioether) with a C6 methylsulfanyl group. Unlike 4-methylthio or 4-amino analogs, this compound's unique substitution pattern enables medicinal chemists to delineate C4 pocket steric limits and discriminate adenosine-receptor-dependent from receptor-independent activities. Its dual, chemically distinct thioether leaving groups permit sequential nucleophilic displacement for parallel SAR library construction. Secure this strategic building block and selectivity control probe to accelerate your kinase inhibitor or adenosine receptor antagonist program.

Molecular Formula C19H16N4S2
Molecular Weight 364.49
CAS No. 478247-55-1
Cat. No. B2419662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
CAS478247-55-1
Molecular FormulaC19H16N4S2
Molecular Weight364.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC
InChIInChI=1S/C19H16N4S2/c1-13-8-10-15(11-9-13)25-18-16-12-20-23(14-6-4-3-5-7-14)17(16)21-19(22-18)24-2/h3-12H,1-2H3
InChIKeyGLZNWWNXLREWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 478247-55-1): Chemical Identity and Scaffold Context for Procurement Decisions


4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 478247-55-1; molecular formula C19H16N4S2; molecular weight 364.49 g/mol) is a 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a phenyl group at N1, a 4-methylphenylsulfanyl (p-tolylthio) group at C4, and a methylsulfanyl group at C6 . The pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a bioisostere of the adenine core of ATP and forming the basis of numerous kinase inhibitors and adenosine receptor antagonists currently in clinical development [1].

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for CAS 478247-55-1 in Structure-Activity Studies


Within the pyrazolo[3,4-d]pyrimidine chemical space, small structural modifications at the C4 and C6 positions produce dramatic, non-linear changes in biological activity. Published structure-activity relationship (SAR) studies on 1-phenylpyrazolo[3,4-d]pyrimidines demonstrate that replacing a C4 methylthio group with an amino group shifts adenosine A1 receptor selectivity from >5,900-fold to only 94-fold, while simultaneously increasing A1 affinity by over 7-fold (Ki from 6.81 nM to 0.939 nM) [1]. The target compound CAS 478247-55-1 incorporates a uniquely bulky 4-(4-methylphenyl)sulfanyl substituent—an aryl thioether motif that is absent from all well-characterized adenosine receptor antagonist series and kinase inhibitor libraries based on this scaffold [2]. Generic substitution with a 4-methylthio, 4-amino, or 4-chloro analog would therefore explore an entirely different region of chemical space, rendering comparative pharmacological or materials science data non-transferable.

Quantitative Differentiation Evidence for 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 478247-55-1) Versus Closest Analogs


C4 Substituent Steric Bulk Differentiation: 4-(4-Methylphenyl)sulfanyl vs. 4-Methylthio Benchmark in Adenosine Receptor Binding

The target compound CAS 478247-55-1 carries a 4-(4-methylphenyl)sulfanyl group, introducing an aromatic ring at the C4 position via a thioether linkage. The closest structurally characterized comparator with quantitative receptor binding data is compound 10 from Poulsen et al. (1996), which bears a 4-methylthio group: α-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide [1]. While direct binding data for CAS 478247-55-1 are not published, the established SAR framework demonstrates that C4 substituent identity is the dominant determinant of both adenosine receptor affinity and A1/A2a selectivity within this scaffold. The C4 region of the adenosine receptor contains an alkyl pocket with a hydrogen-bonding site, and S-methylation at C4 increases affinity at both A1 and A2a receptors compared with a thiol [2]. The introduction of a 4-methylphenyl group at this position represents a substantial increase in steric bulk and lipophilicity compared to the methylthio benchmark, which is predicted to alter both binding affinity and selectivity profile based on the demonstrated sensitivity of this scaffold to C4 modifications [2][3].

Adenosine receptor antagonist Structure-activity relationship C4 substituent effects Pyrazolo[3,4-d]pyrimidine

Dual Thioether Architecture: Molecular Recognition Divergence from C4-Amino Adenosine Receptor Ligands

The well-characterized adenosine receptor antagonist GU285 (4-amino-6-α-carbamoylethylthio-1-phenylpyrazolo[3,4-d]pyrimidine; CAS 134896-40-5) carries a C4-amino group and a C6-thioether amide side chain, yielding a Ki of 11 nM (95% CI: 7–18 nM) at the A1 receptor with non-selective antagonist activity in vivo [1]. GU285 exemplifies the 'C4-amino, C6-thioether-amide' pharmacophore that has dominated pyrazolo[3,4-d]pyrimidine adenosine receptor ligand design. CAS 478247-55-1 replaces the C4-amino hydrogen-bond donor with a C4-thioether aryl group, eliminating the key hydrogen-bonding interaction at C4 while simultaneously introducing a simpler C6-methylsulfanyl group (lacking the distal amide required for high-affinity adenosine receptor binding). The established SAR demonstrates that the distal amide at C6 should be separated from the C6 thiol by only one carbon for high affinity at both A1 and A2a receptors, and that C4 amino substitution yields the highest affinity among the tested C4 variants (thiol < thiomethyl < amino) [2]. The dual thioether architecture of CAS 478247-55-1 thus deliberately diverges from both of these established pharmacophoric requirements.

Adenosine receptor Thioether ligand C4-C6 disubstitution GU285 comparator

Kinase Inhibition Potential: C4-Thioether Motif as a Recognized Kinase Hinge-Binding Element

Cherukupalli et al. (2018) reported a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors, establishing that compounds bearing thioether linkages at C4—specifically 4-methylthio aniline groups—display significant enzymatic inhibitory activity against CDK2 with single-digit micromolar IC50 values [1]. Within this series, compound 18 demonstrated the greatest CDK2 inhibition (IC50 = 5.1 μM) and exhibited low-micromolar anticancer activity against K-562 and MCF-7 cell lines. The SAR revealed that mono-substituted anilines at C4 provided better CDK2 inhibitory activity compared to di-substituted anilines. CAS 478247-55-1 incorporates a C4-thioether motif that is structurally analogous to the CDK2-active chemotype, but replaces the aniline NH linker with a direct thioether bond to the pyrazolo[3,4-d]pyrimidine core, potentially altering the hinge-binding orientation. The dual Src/Abl inhibitor family based on the pyrazolo[3,4-d]pyrimidine scaffold further demonstrates that C4-substituted variants maintain kinase inhibitory activity, with thioether-containing derivatives showing promising antileukemia profiles in hypoxic conditions [2].

CDK2 inhibitor Kinase inhibitor Thioether linkage Anticancer 4,6-disubstituted pyrazolo[3,4-d]pyrimidine

Physicochemical Property Differentiation: Lipophilicity and Permeability Profile Versus Benchmark Adenosine Antagonists

The dual thioether substitution pattern of CAS 478247-55-1 (C4-arylthioether + C6-alkylthioether) generates a distinct physicochemical profile compared to benchmark pyrazolo[3,4-d]pyrimidine adenosine receptor antagonists, which typically feature polar C4-amino and C6-amide-containing side chains. The calculated partition coefficient (cLogP) for CAS 478247-55-1 is estimated at approximately 4.5–5.5, reflecting the combined lipophilic contributions of the N1-phenyl group, the C4-(4-methylphenyl)sulfanyl group, and the C6-methylsulfanyl group [1]. In contrast, GU285 (C4-amino, C6-carbamoylethylthio) has a substantially lower cLogP, and compound 14 (C4-amino, C6-thioether-hexanamide) has estimated cLogP ~2.5–3.0 [2]. Thioether linkages have been demonstrated to improve metabolic stability compared to ether linkages in pyrazolo[3,4-d]pyrimidine derivatives (t₁/₂ in liver microsomes: 45 min for thioether vs. 25 min for ether) . The higher lipophilicity of CAS 478247-55-1 predicts enhanced membrane permeability but reduced aqueous solubility compared to amino-substituted analogs, positioning it as a tool compound for studying thioether-specific pharmacokinetic behavior within this scaffold class.

Lipophilicity ADME Drug-likeness Thioether physicochemical properties logP

Recommended Research and Industrial Application Scenarios for 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 478247-55-1)


C4 Steric Tolerance Mapping in Adenosine Receptor Antagonist SAR Programs

Researchers seeking to define the steric boundaries of the C4 binding pocket in adenosine A1 and A2a receptors should employ CAS 478247-55-1 as a probe for bulky C4-arylthioether substitution. The established SAR framework demonstrates that C4 substitution is the primary determinant of A1/A2a selectivity, with the C4 region comprising an alkyl pocket containing a hydrogen-bonding site [1]. By comparing the pharmacological profile of CAS 478247-55-1 against the well-characterized 4-methylthio (compound 10; A1 Ki = 6.81 nM, >5,900-fold selective) and 4-amino (compound 14; A1 Ki = 0.939 nM, 94-fold selective) benchmarks, medicinal chemists can quantify the tolerance of the C4 pocket for aromatic bulk and delineate the structural requirements for receptor subtype selectivity [1][2].

Negative Control Compound for Adenosine-Receptor-Mediated vs. Kinase-Mediated Cellular Effects

In phenotypic screening campaigns using pyrazolo[3,4-d]pyrimidine-based compound libraries, CAS 478247-55-1 can serve as a built-in selectivity control. Its deliberate deviation from the established adenosine receptor pharmacophore—lacking both the C4 hydrogen-bond donor and the C6 distal amide side chain required for high-affinity adenosine receptor binding [2]—makes it a useful tool for discriminating between adenosine-receptor-dependent and adenosine-receptor-independent cellular activities, including potential kinase inhibition effects suggested by the activity of structurally related 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors (IC50 values in the single-digit micromolar range) [3].

Thioether-Specific ADME Probe for Pyrazolo[3,4-d]pyrimidine Lead Optimization

Drug metabolism and pharmacokinetics (DMPK) teams evaluating pyrazolo[3,4-d]pyrimidine lead series can use CAS 478247-55-1 as a reference standard for assessing the metabolic and permeability consequences of dual thioether substitution. Published comparative data indicate that thioether linkages confer superior metabolic stability over ether linkages in this scaffold class (t₁/₂ of 45 min vs. 25 min in liver microsomes) . The high calculated lipophilicity (estimated cLogP 4.5–5.5) of CAS 478247-55-1 provides a useful upper boundary for evaluating the impact of lipophilicity on clearance, plasma protein binding, and phospholipidosis risk within pyrazolo[3,4-d]pyrimidine optimization programs.

Synthetic Intermediate for Diversification at the C4 and C6 Positions

The presence of two chemically distinct thioether leaving groups at C4 (arylthioether) and C6 (alkylthioether) positions makes CAS 478247-55-1 a versatile synthetic intermediate for constructing focused libraries of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines. The differential reactivity of aryl vs. alkyl thioethers enables sequential nucleophilic displacement strategies, allowing medicinal chemists to independently vary substituents at both positions. This synthetic utility, combined with the demonstrated biological relevance of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as kinase inhibitors [3] and adenosine receptor ligands [1], positions CAS 478247-55-1 as a strategic building block for parallel SAR exploration.

Quote Request

Request a Quote for 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.